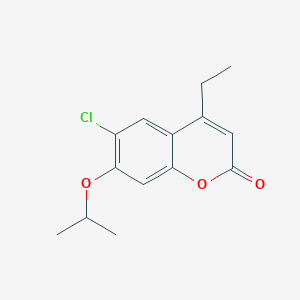![molecular formula C16H17FN2OS B5882454 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration and activation of immune cells. FLX475 has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases.
Mechanism of Action
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide is a selective inhibitor of CCR4, a chemokine receptor that is expressed on the surface of various immune cells, including T cells, regulatory T cells, and dendritic cells. CCR4 is involved in the migration and activation of these cells, and its overexpression has been implicated in various inflammatory and autoimmune diseases. This compound binds to the CCR4 receptor and prevents its activation, leading to a reduction in the migration and activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on the migration and activation of immune cells in vitro and in vivo. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in various disease models, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a potent and selective inhibitory effect on the CCR4 receptor, making it a useful tool for studying the role of CCR4 in various disease models. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain disease models. It also has a narrow therapeutic window, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study and development of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective CCR4 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in a patent application by Genentech, the company that developed this compound. The process involves the reaction of 4-fluoro-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization to form the thiazole ring. The resulting compound is then reacted with cyclopentanecarboxylic acid to form this compound.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the migration and activation of immune cells, leading to a reduction in inflammation and tissue damage. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-10-14(11-6-8-13(17)9-7-11)18-16(21-10)19-15(20)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFITUHRDEMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

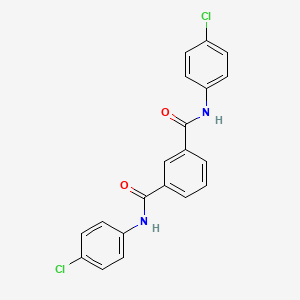
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
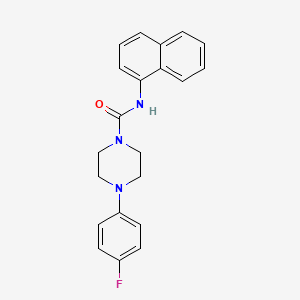

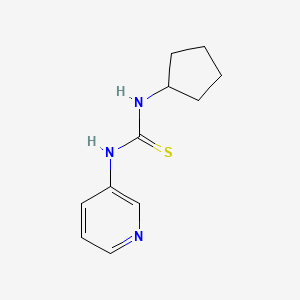

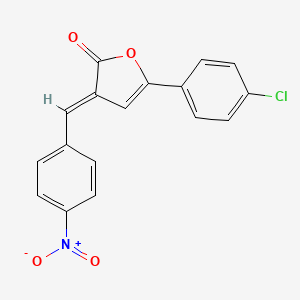
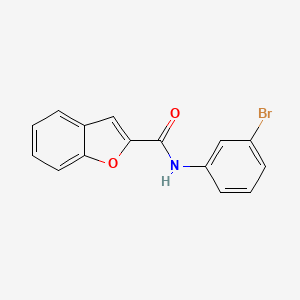
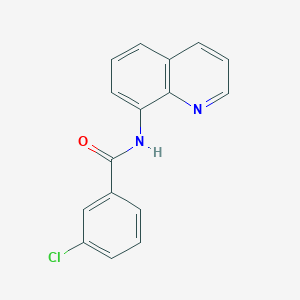
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)
